methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Mechanism of Action
Target of Action
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is a complex compound with potential pharmacological effects. Related compounds have been shown to interact with various proteins and enzymes, such as tyrosine-protein phosphatase .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through a nucleophilic addition-elimination reaction
Biochemical Pathways
Related compounds have been implicated in the regulation of the endoplasmic reticulum unfolded protein response . This suggests that methyl[
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-phenyl-1H-pyrazole-3-carbaldehyde with methylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and fungicides due to its biological activity.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conductive polymers and coordination complexes.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazole-5-amine
- 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
N-methyl-1-(1-phenylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-9-10-7-8-14(13-10)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNLIJWRMKGZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156391-85-3 |
Source
|
Record name | methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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